Cyclo(D-Trp-Tyr)

Beschreibung

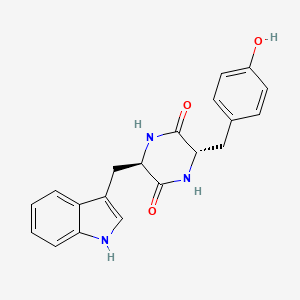

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c24-14-7-5-12(6-8-14)9-17-19(25)23-18(20(26)22-17)10-13-11-21-16-4-2-1-3-15(13)16/h1-8,11,17-18,21,24H,9-10H2,(H,22,26)(H,23,25)/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDMXAAEAVGGSK-ZWKOTPCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)N[C@H](C(=O)N3)CC4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclo(D-Trp-Tyr): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(D-Trp-Tyr) is a cyclic dipeptide composed of D-Tryptophan and D-Tyrosine. While research into its intrinsic pharmacological activity is limited, its predominant and well-characterized mechanism of action revolves around its remarkable ability to self-assemble into highly stable peptide nanotubes (PNTs). These PNTs serve as versatile and efficient nanocarriers for the delivery of therapeutic agents, particularly genetic material. This technical guide provides a comprehensive overview of the formation and function of Cyclo(D-Trp-Tyr) PNTs as a delivery system, and explores the potential, yet unconfirmed, intrinsic biological activities by drawing parallels with structurally similar cyclic dipeptides.

Core Mechanism of Action: Self-Assembly into Peptide Nanotubes for Drug and Gene Delivery

The primary established "mechanism of action" for Cyclo(D-Trp-Tyr) is not a direct pharmacological interaction with a specific molecular target, but rather a physical process of self-assembly into robust nanotubular structures. This process is driven by non-covalent interactions, including hydrogen bonding and aromatic stacking of the tryptophan and tyrosine residues.

Formation of Peptide Nanotubes (PNTs)

The formation of Cyclo(D-Trp-Tyr) PNTs is a spontaneous process that occurs under specific solvent conditions. The cyclic nature of the dipeptide provides a rigid backbone that facilitates the ordered stacking of molecules to form hollow, cylindrical nanotubes.

Association with Therapeutic Agents

Cyclo(D-Trp-Tyr) PNTs are particularly effective in binding and protecting plasmid DNA. The tyrosine residues on the surface of the nanotubes are thought to interact with the DNA molecules. This association is characterized by a high binding affinity, which protects the genetic material from degradation by nucleases.

| Parameter | Value | Reference |

| Binding Constant (DNA) | 2.7 x 10⁸ M⁻¹ | [1] |

Potential Intrinsic Biological Activities (Inferred from Structurally Similar Compounds)

While direct evidence for the pharmacological effects of Cyclo(D-Trp-Tyr) is lacking, studies on analogous cyclic dipeptides suggest potential areas of intrinsic activity that warrant further investigation. It is crucial to note that the following mechanisms are not confirmed for Cyclo(D-Trp-Tyr) and are presented for hypothesis generation.

Anticancer and Pro-Apoptotic Effects

A structurally similar compound, Cyclo(D-Tyr-D-Phe), has demonstrated significant antitumor activity against A549 lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase-3.

| Compound | Cell Line | IC₅₀ Value | Reference |

| Cyclo(D-Tyr-D-Phe) | A549 (Lung) | 10 µM |

Antioxidant Properties

Cyclo(D-Tyr-D-Phe) has also been shown to possess significant free radical scavenging activity. The aromatic residues, tryptophan and tyrosine, are known to participate in redox reactions and can protect against oxidative damage. It is plausible that Cyclo(D-Trp-Tyr) shares these antioxidant capabilities.

Neuroprotective Potential

Other cyclic dipeptides containing phenylalanine and tyrosine have demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury. These effects are mediated through the inhibition of excessive autophagy via the PI3K/AKT/mTOR signaling pathway and by reducing inflammation and apoptosis in microglia.

Experimental Protocols

Preparation of Cyclo(D-Trp-Tyr) Peptide Nanotubes (PNTs)

This protocol is adapted from studies demonstrating the self-assembly of Cyclo(D-Trp-Tyr) PNTs.

Materials:

-

Cyclo(D-Trp-Tyr) powder

-

50% Ethanol (B145695) solution

-

Eppendorf tubes

Procedure:

-

Dissolve 5 mg of Cyclo(D-Trp-Tyr) powder in 1.5 mL of 50% ethanol in an Eppendorf tube.

-

Leave the Eppendorf tube open to allow for the gradual evaporation of the ethanol.

-

Allow the solution to equilibrate for 48-72 hours at room temperature.

-

A white suspension of nanotubes will form.

-

The PNTs can be harvested after the residual ethanol has completely evaporated.

Cytotoxicity Assay (General Protocol for Analogue Compounds)

The following is a generalized protocol for assessing the cytotoxic effects of cyclic dipeptides on a cancer cell line, such as A549.

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Cyclic dipeptide stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT reagent

-

DMSO

-

Plate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the cyclic dipeptide for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Summary and Future Directions

The primary, evidence-based mechanism of action of Cyclo(D-Trp-Tyr) is its self-assembly into peptide nanotubes, which function as effective carriers for gene and drug delivery. The quantitative data on its high binding affinity for DNA underscores its potential in this area.

While direct pharmacological effects of Cyclo(D-Trp-Tyr) have not been elucidated, the significant biological activities of structurally similar cyclic dipeptides—including anticancer, antioxidant, and neuroprotective effects—strongly suggest that Cyclo(D-Trp-Tyr) may possess intrinsic therapeutic properties. Future research should focus on investigating the direct interactions of monomeric or non-assembled Cyclo(D-Trp-Tyr) with cellular targets to uncover any inherent pharmacological mechanisms. Such studies would be invaluable for expanding the therapeutic potential of this versatile dipeptide beyond its current application as a nanocarrier.

References

Cyclo(D-Trp-Tyr): A Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides, formed through the condensation of two α-amino acids. Their inherent structural rigidity, resistance to enzymatic degradation, and ability to be chemically modified have positioned them as privileged scaffolds in drug discovery. Among the vast array of naturally occurring CDPs, those containing tryptophan and tyrosine residues are of particular interest due to their diverse and potent biological activities. This technical guide focuses on Cyclo(D-Trp-Tyr), a specific stereoisomer of the tryptophan-tyrosine CDP, delving into its discovery, known and potential natural sources, and the experimental methodologies crucial for its study. While the definitive first isolation of Cyclo(D-Trp-Tyr) from a natural source remains to be unequivocally documented in readily accessible literature, its chemical synthesis and characterization mark its formal discovery. This guide will therefore address its discovery through synthesis and place it within the broader context of related, naturally occurring cyclodipeptides.

The Discovery of Cyclo(D-Trp-Tyr) and its Congeners

The discovery of tryptophan- and tyrosine-containing cyclodipeptides is intrinsically linked to the exploration of natural products from microbial sources. While a seminal report on the first isolation of Cyclo(D-Trp-Tyr) from a natural source is not prominent in the scientific literature, the existence and study of this molecule are confirmed through its commercial availability and spectroscopic characterization. This suggests that its initial discovery may have been through chemical synthesis, a common practice in the exploration of novel bioactive compounds.

In contrast, several closely related cyclodipeptides have been isolated from various natural origins, providing a strong rationale for the potential natural occurrence of Cyclo(D-Trp-Tyr). For instance, a variety of tryptophan- and tyrosine-containing CDPs have been identified in fungi, bacteria, and marine organisms. These discoveries underscore the biosynthetic capacity of microorganisms to produce a diverse range of these cyclic peptides. The chirality of the constituent amino acids (D or L configuration) is a critical determinant of their biological activity, making the study of specific stereoisomers like Cyclo(D-Trp-Tyr) particularly important.

Natural Sources of Tryptophan- and Tyrosine-Containing Cyclodipeptides

A diverse range of microorganisms are known to produce cyclodipeptides incorporating tryptophan and/or tyrosine residues. Fungi, particularly of the Aspergillus and Penicillium genera, are prolific sources.[1] Bacteria, including species of Streptomyces and Bacillus, as well as marine-derived microorganisms, have also been shown to produce these compounds. The following table summarizes the natural sources and reported biological activities of several tryptophan- and tyrosine-containing cyclodipeptides, providing a comparative context for Cyclo(D-Trp-Tyr).

| Cyclic Dipeptide | Natural Source(s) | Reported Biological Activity | Reference(s) |

| Cyclo(L-Pro-L-Tyr) | Streptomyces sp. strain 22-4, Penicillium chrysogenum DXY-1 | Antibacterial against plant pathogens, Anti-quorum sensing | [1][2] |

| Cyclo(D-Pro-L-Tyr) | Streptomyces sp. strain 22-4 | Antibacterial against plant pathogens | [1][2] |

| Cyclo(D-Tyr-D-Phe) | Bacillus sp. N strain | Antibacterial, Anticancer (induces apoptosis), Antioxidant | [3] |

| Cyclo(L-Trp-L-Pro) | Aspergillus fumigatus | Unspecified bioactive cyclic dipeptide | [4] |

| Cyclo(L-Tyr-L-Pro) | Marine Fungus Penicillium chrysogenum DXY-1 | Anti-quorum sensing | [5] |

Experimental Protocols

General Protocol for the Isolation of Cyclodipeptides from Microbial Sources

This protocol provides a general methodology for the isolation and purification of cyclodipeptides from a liquid culture of a producing microorganism.

-

Fermentation: The producing microorganism is cultured in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is separated from the mycelia by centrifugation or filtration. The supernatant is then extracted with an appropriate organic solvent, such as ethyl acetate. The organic phase, containing the cyclodipeptides, is collected and concentrated under reduced pressure.

-

Purification: The crude extract is subjected to chromatographic purification.

-

Column Chromatography: Initial purification is typically performed on a silica gel column, eluting with a gradient of solvents of increasing polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified by reversed-phase HPLC to yield the pure cyclodipeptide.

-

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

General Protocol for the Chemical Synthesis of Cyclo(D-Trp-Tyr)

The synthesis of Cyclo(D-Trp-Tyr) can be achieved through standard peptide synthesis methodologies, followed by a cyclization step.

-

Linear Dipeptide Synthesis: The linear dipeptide, D-Trp-Tyr, is synthesized using either solution-phase or solid-phase peptide synthesis (SPPS). Appropriate protecting groups are used for the amino and carboxyl groups, as well as the side chains of tryptophan and tyrosine.

-

Deprotection and Cyclization: The protecting groups at the N- and C-termini of the linear dipeptide are removed, and the resulting free dipeptide is subjected to cyclization under high-dilution conditions using a suitable coupling reagent (e.g., HATU, HBTU).

-

Purification: The crude cyclic dipeptide is purified by HPLC to obtain the final product.

-

Characterization: The identity and purity of the synthesized Cyclo(D-Trp-Tyr) are confirmed by MS and NMR spectroscopy.

Biological Activity and Signaling Pathways

While specific signaling pathways for Cyclo(D-Trp-Tyr) are not yet fully elucidated, the biological activities of related cyclodipeptides provide insights into its potential mechanisms of action. Many tryptophan- and tyrosine-containing CDPs exhibit significant cytotoxic effects against various cancer cell lines. For example, Cyclo(D-Tyr-D-Phe) has been shown to induce apoptosis in cancer cells.[3] This process is often mediated by the activation of caspases, a family of proteases that play a crucial role in programmed cell death. A plausible signaling pathway for the induction of apoptosis by such cyclodipeptides is depicted below.

References

- 1. Crystal Structure and Spectroscopic Properties of Cyclic Dipeptide: A Racemic Mixture of cyclo(ᴅ-Prolyl-ʟ-Tyrosyl) and cyclo(ʟ-Prolyl-ᴅ-Tyrosyl) -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 2. cyclo[Tyr-D-Trp-Leu-Arg-Trp-N-Me-Trp] | C55H64N12O7 | CID 131715106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A systematic study of the valence electronic structure of cyclo(Gly–Phe), cyclo(Trp–Tyr) and cyclo(Trp–Trp) dipeptides in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP04050B [pubs.rsc.org]

Biosynthesis pathway of tryptophan-containing cyclic dipeptides

A Comprehensive Technical Guide to the Biosynthesis of Tryptophan-Containing Cyclic Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan-containing cyclic dipeptides (CDPs) represent a significant class of natural products with a wide array of biological activities, including antitumor, antimicrobial, and neuroprotective properties. Their unique and rigid scaffold, derived from the cyclization of L-tryptophan and another amino acid, makes them attractive starting points for drug discovery and development. This guide provides an in-depth overview of the biosynthesis of these fascinating molecules, focusing on the enzymatic pathways, quantitative data, experimental protocols, and regulatory networks that govern their production in microorganisms.

Core Biosynthesis Pathways

The biosynthesis of tryptophan-containing cyclic dipeptides is primarily accomplished through two distinct enzymatic systems: Cyclodipeptide Synthases (CDPSs) and Non-Ribosomal Peptide Synthetases (NRPSs) .

1. Cyclodipeptide Synthase (CDPS) Pathway

CDPSs are relatively small enzymes (approximately 20-30 kDa) that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates.[1] They effectively hijack these building blocks from the primary metabolic process of ribosomal protein synthesis to catalyze the formation of a diketopiperazine (DKP) scaffold. The general mechanism involves the sequential binding of two aa-tRNAs to the enzyme's active site, followed by a series of condensation and cyclization reactions to release the final cyclic dipeptide product. This pathway is prevalent in bacteria.[2]

2. Non-Ribosomal Peptide Synthetase (NRPS) Pathway

NRPSs are large, multimodular megaenzymes that function as assembly lines to synthesize a vast array of complex peptides, including many tryptophan-containing CDPs.[3] Each module of an NRPS is responsible for the incorporation of a specific amino acid. A typical NRPS module consists of several domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent modules.

-

Thioesterase (TE) domain: Typically located at the final module, this domain catalyzes the release of the peptide chain, often through intramolecular cyclization to form the cyclic dipeptide.

Fungi are a rich source of NRPS-derived tryptophan-containing cyclic dipeptides.[4]

Quantitative Data on Biosynthesis

The production of tryptophan-containing cyclic dipeptides can vary significantly depending on the producing organism, the specific biosynthetic pathway, and the cultivation conditions. The following tables summarize key quantitative data from various studies.

Table 1: Product Yields of Tryptophan-Containing Cyclic Dipeptides

| Cyclic Dipeptide | Producing Organism | Biosynthetic System | Product Yield (mg/L) | Reference(s) |

| Cyclo(L-Trp-L-Leu) | Streptomyces sp. (in E. coli) | CDPS | 46 - 211 | [2][5] |

| Cyclo(L-Trp-L-Pro) (Brevianamide F) | Streptomyces sp. (in E. coli) | CDPS (NascA) | 162 | [6] |

| Cyclo(L-Trp-L-Trp) | Streptomyces sp. (in E. coli) | CDPS | 46 - 211 | [2][5] |

| Cyclo(L-Trp-L-Ala) | Streptomyces sp. (in E. coli) | CDPS | 46 - 211 | [2][5] |

| Cyclo(L-Trp-L-Tyr) | Streptomyces sp. (in E. coli) | CDPS | 46 - 211 | [2][5] |

| (-)-Dehydrobrevianamide E | Engineered E. coli | Engineered Pathway | 5.3 - 20.6 | [6][7] |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (mM) | kcat (min-1) | Reference(s) |

| TtpB1 (P450) | Cyclo(L-Trp-L-Trp) | 0.178 ± 0.05 | 0.308 ± 0.33 | [8] |

| CYP2D6*1 | Bufuralol | 0.033 ± 0.007 | 2.3 ± 0.1 | [4] |

| CYP2D6 Trp75Ala mutant | Bufuralol | 0.089 ± 0.008 | 3.0 ± 0.1 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of tryptophan-containing cyclic dipeptide biosynthesis.

1. Heterologous Expression and Purification of CDPS/NRPS Enzymes

-

Gene Cloning and Vector Construction: The gene encoding the CDPS or NRPS of interest is amplified by PCR and cloned into a suitable expression vector (e.g., pET series for E. coli). A purification tag (e.g., His6-tag) is often incorporated to facilitate purification.

-

Host Strain and Expression: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). For NRPS expression, co-expression of a phosphopantetheinyl transferase (PPTase) like Sfp is often necessary for post-translational modification and activation of the T domains.[9]

-

Culture Conditions: Cells are typically grown in a rich medium (e.g., LB or TB) at 37°C to an optimal optical density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 16-22°C) for an extended period (e.g., 12-24 hours) to enhance soluble protein expression.

-

Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by methods such as sonication or French press. The soluble protein fraction is separated by centrifugation and the tagged protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[10]

2. In Vitro Enzyme Assays

-

CDPS Assay: A typical reaction mixture contains the purified CDPS enzyme, the two requisite aminoacyl-tRNAs (which can be generated in situ using aminoacyl-tRNA synthetases, tRNAs, amino acids, and ATP), and a suitable buffer. The reaction is incubated at an optimal temperature and then quenched. The products are extracted and analyzed by HPLC or LC-MS.[11]

-

NRPS Adenylation (A) Domain Assay: The activity of the A-domain can be measured by the ATP-PPi exchange assay. The reaction mixture contains the purified A-domain, the cognate amino acid, ATP, and radiolabeled pyrophosphate (32PPi). The incorporation of radioactivity into ATP is measured by scintillation counting.

-

Full NRPS Module Assay: A complete NRPS module or di-module is incubated with the required amino acid substrates, ATP, and a phosphopantetheinyl transferase (if not already activated). The reaction is initiated and allowed to proceed, after which the cyclic dipeptide product is extracted and analyzed.

3. Product Detection and Quantification

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the separation and quantification of cyclic dipeptides. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like formic acid or trifluoroacetic acid.[2] Detection is typically performed using a UV detector at wavelengths of 210-220 nm for the peptide bond and around 280 nm for the tryptophan indole (B1671886) ring.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS are powerful tools for the identification and structural elucidation of cyclic dipeptides. The mass spectrometer provides accurate mass information, which aids in confirming the elemental composition of the product and its fragments.[12]

Visualization of Pathways and Workflows

Biosynthetic and Regulatory Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathways and a key regulatory network.

Caption: Core biosynthetic pathways for tryptophan-containing cyclic dipeptides.

Caption: Simplified regulatory network of fumitremorgin biosynthesis in A. fumigatus.

Experimental Workflow

Caption: General experimental workflow for biosynthesis studies.

Conclusion

The biosynthesis of tryptophan-containing cyclic dipeptides is a rich and complex field, with significant potential for the discovery and development of novel therapeutic agents. Understanding the enzymatic machinery, quantitative aspects of production, and the regulatory networks that control these pathways is crucial for harnessing their full potential. The methodologies and data presented in this guide provide a solid foundation for researchers to explore and engineer these biosynthetic pathways for the production of valuable bioactive compounds. The continued investigation into the structure and function of CDPS and NRPS enzymes, coupled with advances in synthetic biology and metabolic engineering, will undoubtedly lead to the generation of a diverse array of novel tryptophan-containing cyclic dipeptides with enhanced therapeutic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 3. Khan Academy [khanacademy.org]

- 4. Tryptophan-75 Is a Low-Energy Channel-Gating Residue that Facilitates Substrate Egress/Access in Cytochrome P450 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding tryptophan-containing cyclodipeptide synthase spectrum by identification of nine members from Streptomyces strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering a Biosynthetic Pathway to Produce (+)-Brevianamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of Uncommon Tryptophan-Containing Diketopiperazines from Aspergillus homomorphus CBS 101889 Using an Aspergillus nidulans Heterologous Expression System - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cyclo(D-Trp-Tyr)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of the cyclic dipeptide Cyclo(D-Trp-Tyr). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery. This document details the physicochemical properties, spectroscopic data, and relevant experimental protocols, and visualizes key biological pathways associated with this class of molecules.

Chemical Structure and Stereochemistry

Cyclo(D-Trp-Tyr) is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP), formed from the condensation of D-tryptophan and L-tyrosine. The core structure consists of a six-membered diketopiperazine ring, which imparts significant conformational rigidity and stability to the molecule compared to its linear peptide counterparts.[1]

Chemical Structure:

-

Molecular Formula: C₂₀H₁₉N₃O₃

-

Molecular Weight: 349.39 g/mol

-

IUPAC Name: (3R,6S)-3-(1H-indol-3-ylmethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione

-

SMILES: O=C1NC(--INVALID-LINK--N1)C(--INVALID-LINK--N)=O

Stereochemistry:

The stereochemistry of Cyclo(D-Trp-Tyr) is defined by the chiral centers at the α-carbons of the constituent amino acid residues.

-

D-Tryptophan: The tryptophan residue possesses the D-configuration, meaning the indolyl side chain is oriented differently in three-dimensional space compared to the naturally occurring L-tryptophan. The incorporation of D-amino acids into cyclic dipeptides is known to enhance their resistance to enzymatic degradation and can lead to unique biological activities.

-

L-Tyrosine: The tyrosine residue is in the natural L-configuration.

-

Diketopiperazine Ring Conformation: The diketopiperazine ring typically adopts a non-planar, puckered conformation, most commonly a boat or twist-boat conformation. The substituents at the α-carbons can exist in either axial or pseudo-axial (flagpole) and equatorial or pseudo-equatorial (bowsprit) positions. The preferred conformation is influenced by steric interactions between the side chains and the DKP ring. In solution, there can be an equilibrium between different conformers. For cyclic dipeptides containing aromatic residues, a folded conformation where one of the aromatic side chains is positioned over the DKP ring is often observed, stabilized by intramolecular interactions.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value (for related compounds) | Reference |

| Melting Point (°C) | 265-268 (for Cyclo(-Phe-Trp)) | [2] |

| Solubility | Soluble in methanol (B129727), ethanol, DMF, and DMSO. Limited solubility in water. | [3] |

| pKa | The diketopiperazine ring amides are weakly acidic. The phenolic hydroxyl group of tyrosine has a pKa of ~10. The indole (B1671886) N-H of tryptophan is very weakly acidic (pKa ~17). | General chemical principles |

Spectroscopic Data (Expected)

The following are expected spectroscopic characteristics for Cyclo(D-Trp-Tyr) based on data for similar cyclic dipeptides.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | 10.8 - 11.0 | s |

| Amide N-H (Tyr) | 8.0 - 8.5 | s |

| Amide N-H (Trp) | 7.5 - 8.0 | s |

| Aromatic (Indole) | 7.0 - 7.8 | m |

| Aromatic (Phenol) | 6.6 - 7.2 | d, d |

| α-H (Trp) | 4.0 - 4.5 | m |

| α-H (Tyr) | 3.8 - 4.3 | m |

| β-CH₂ (Trp) | 3.0 - 3.5 | m |

| β-CH₂ (Tyr) | 2.8 - 3.3 | m |

| Phenolic O-H | 9.0 - 9.5 | s |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (Indole) | 110 - 138 |

| Aromatic (Phenol) | 115 - 158 |

| α-C (Trp) | 55 - 60 |

| α-C (Tyr) | 54 - 59 |

| β-C (Trp) | 27 - 32 |

| β-C (Tyr) | 36 - 41 |

IR (Infrared) Spectroscopy:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

Mass Spectrometry (MS):

| Ion | Expected m/z |

| [M+H]⁺ | 350.150 |

| [M+Na]⁺ | 372.132 |

Experimental Protocols

The following is a general protocol for the solution-phase synthesis of Cyclo(D-Trp-Tyr), adapted from established methods for similar cyclic dipeptides.[2][4]

Synthesis of Linear Dipeptide Precursor (Boc-D-Trp-L-Tyr-OMe)

-

Materials:

-

N-Boc-D-Tryptophan

-

L-Tyrosine methyl ester hydrochloride

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (B109758) (DCM) and Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve L-tyrosine methyl ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

-

Add TEA or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

-

In a separate flask, dissolve N-Boc-D-tryptophan (1.0 eq) in anhydrous DCM.

-

Add the N-Boc-D-tryptophan solution to the reaction mixture, followed by the addition of DCC (1.1 eq) or HBTU.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) precipitate (if DCC is used) and wash the solid with DCM.

-

Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected linear dipeptide.

-

Deprotection and Cyclization

-

Boc Deprotection:

-

Dissolve the crude protected dipeptide in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA.

-

-

Cyclization:

-

Dissolve the deprotected linear dipeptide methyl ester in a large volume of a high-boiling point solvent such as toluene or methanol.

-

Add a catalytic amount of a weak acid, such as acetic acid.

-

Reflux the mixture for 12-48 hours, monitoring the formation of the cyclic dipeptide by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification

-

Purify the crude Cyclo(D-Trp-Tyr) by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate (B1210297) in hexanes as the eluent.

-

Combine the fractions containing the pure product, as determined by TLC.

-

Evaporate the solvent to yield the purified Cyclo(D-Trp-Tyr) as a solid.

-

Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Characterization

Confirm the identity and purity of the synthesized Cyclo(D-Trp-Tyr) using the following techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by Cyclo(D-Trp-Tyr) are limited, research on related cyclic dipeptides provides insights into its potential biological activities, primarily in the areas of anticancer and antimicrobial (quorum sensing inhibition) effects.

Anticancer Activity and Apoptosis Induction

The closely related compound, Cyclo(D-Tyr-D-Phe), has been shown to exhibit significant antitumor activity against A549 human lung carcinoma cells with an IC₅₀ value of 10 μM.[5] The mechanism of action involves the induction of apoptosis, as evidenced by morphological changes, DNA fragmentation, and the activation of caspase-3.[5] It is plausible that Cyclo(D-Trp-Tyr) may induce apoptosis through a similar caspase-dependent pathway.

Below is a generalized workflow for assessing apoptosis induction by a test compound like Cyclo(D-Trp-Tyr).

Quorum Sensing Inhibition

Cyclic dipeptides containing tryptophan and other aromatic residues have been identified as potent inhibitors of bacterial quorum sensing (QS).[6] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression and collective behaviors such as virulence factor production and biofilm formation.[7] These cyclic dipeptides can act as antagonists to the receptor proteins of QS signaling molecules, such as N-acylhomoserine lactones (AHLs). For instance, tryptophan-containing cyclic dipeptides have been shown to inhibit violacein (B1683560) production in Chromobacterium violaceum and pyocyanin (B1662382) production and biofilm formation in Pseudomonas aeruginosa.[6] The proposed mechanism involves the competitive binding of the cyclic dipeptide to the bacterial QS receptor, thereby blocking the binding of the native AHL autoinducer and preventing the activation of downstream virulence genes.

The following diagram illustrates the proposed mechanism of quorum sensing inhibition by Cyclo(D-Trp-Tyr).

Conclusion

Cyclo(D-Trp-Tyr) is a structurally intriguing cyclic dipeptide with significant potential for further investigation in drug discovery and development. Its inherent stability, conferred by the diketopiperazine scaffold and the presence of a D-amino acid, makes it a promising candidate for overcoming the limitations of linear peptides. The known anticancer and potential quorum sensing inhibitory activities of closely related analogs highlight promising avenues for future research into the therapeutic applications of Cyclo(D-Trp-Tyr). The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their exploration of this and other related bioactive cyclic dipeptides.

References

- 1. Crystal Structure and Spectroscopic Properties of Cyclic Dipeptide: A Racemic Mixture of cyclo(ᴅ-Prolyl-ʟ-Tyrosyl) and cyclo(ʟ-Prolyl-ᴅ-Tyrosyl) -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 2. benchchem.com [benchchem.com]

- 3. Purchase Directly from Cyclo(Trp-Tyr) | China Cyclo(Trp-Tyr) Supplies [liwei-peptide.com]

- 4. Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Quorum-Sensing Activity of Tryptophan-Containing Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier: An In-depth Technical Guide to the Activity of D-Amino Acid Containing Dipeptides

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptides represents a paradigm shift in the development of novel therapeutics. By moving beyond the canonical L-amino acid building blocks of nature, scientists can unlock unique biological activities and overcome critical limitations of conventional peptide drugs. This technical guide provides a comprehensive exploration of the biological activities of dipeptides containing D-amino acids, with a focus on their enhanced stability, diverse therapeutic potential, and the experimental methodologies used to characterize them.

The Significance of Chirality: Enhanced Enzymatic Stability

A primary driver for the exploration of D-amino acid-containing peptides is their remarkable resistance to enzymatic degradation. Proteases, the enzymes responsible for peptide cleavage in the body, are highly stereospecific and have evolved to recognize and act upon peptides composed of L-amino acids. The introduction of a D-amino acid creates a steric hindrance within the peptide backbone, rendering it a poor substrate for these enzymes. This intrinsic resistance to proteolysis significantly enhances the in vivo half-life of these peptides, a crucial attribute for therapeutic efficacy.

Visualizing Proteolytic Resistance

The following diagram illustrates the fundamental difference in how L-dipeptides and D-dipeptides interact with proteases.

Therapeutic Applications and Quantitative Bioactivity

The unique properties of D-amino acid-containing dipeptides have led to their investigation in a wide range of therapeutic areas, including antimicrobial, anticancer, and neuromodulatory applications.

Antimicrobial Activity

D-amino acid-containing dipeptides have shown promise as novel antimicrobial agents. Their mechanism of action often involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific protein targets of traditional antibiotics.

Table 1: Antimicrobial Activity of D-Amino Acid Containing Dipeptides

| Dipeptide Sequence | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

| D-Phe-D-Pro (cyclic) | Vibrio anguillarum | More effective than other stereoisomers | [1](--INVALID-LINK--) |

| D-Tyr-D-Phe (cyclic) | Antibacterial activity | Greater than L-Tyr-L-Phe | [2](--INVALID-LINK--) |

Note: Quantitative data for a wide range of linear D-amino acid dipeptides is an emerging area of research, with much of the current literature focusing on larger peptides.

The "carpet model" is one proposed mechanism for how these peptides disrupt bacterial membranes.

References

Cyclo(D-Trp-Tyr): A Technical Guide on its Potential as an Antioxidant Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in numerous pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Cyclic dipeptides (CDPs), or diketopiperazines (DKPs), have emerged as a promising class of bioactive molecules due to their inherent structural stability and diverse biological activities. This technical guide focuses on Cyclo(D-Trp-Tyr), a cyclic dipeptide composed of D-Tryptophan and L-Tyrosine. The constituent amino acids, with their indole (B1671886) and phenol (B47542) side chains respectively, are known to possess intrinsic antioxidant properties.[1][2] This document synthesizes the available data on related compounds, outlines potential mechanisms of action, and provides detailed experimental protocols to facilitate further research into the antioxidant potential of Cyclo(D-Trp-Tyr).

Introduction: The Promise of Cyclic Dipeptides

Cyclic dipeptides are the simplest peptide derivatives, characterized by a diketopiperazine ring. This cyclic structure confers significant resistance to enzymatic degradation by proteases compared to their linear counterparts, enhancing their bioavailability and making them attractive candidates for therapeutic development.[3] The antioxidant properties of CDPs are often attributed to their constituent amino acid residues. Tryptophan and tyrosine are particularly noteworthy for their ability to act as radical scavengers and protect cells from oxidative damage.[1][2] While direct and extensive research on Cyclo(D-Trp-Tyr) is limited, the well-documented antioxidant activities of structurally similar CDPs provide a strong rationale for its investigation.

Quantitative Antioxidant Activity: A Comparative Overview

| Compound | Assay / Cell Line | Measurement | Result |

| Cyclo(D-Tyr-D-Phe) | Free Radical Scavenging | Activity vs. Standard | Almost equal to Butylated hydroxyanisole (BHA)[4] |

| Cyclo(D-Tyr-D-Phe) | A549 (Lung Carcinoma) | IC₅₀ (Cytotoxicity) | 10 µM[4][5] |

| Cyclo(L-Trp-L-Phe) | 37 Human Tumor Cell Lines | Average IC₅₀ (Cytotoxicity) | 3.3 µg/mL[3] |

| Cyclo(L-Pro-L-Tyr) | N-diethylnitrosamine-induced mice | Enzymic Antioxidant Activity | Increased activity of SOD, CAT, GPx, and GR[6] |

Note: IC₅₀ (Inhibitory Concentration 50%) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater potency.

Proposed Mechanisms of Antioxidant Action

The antioxidant effect of Cyclo(D-Trp-Tyr) can be hypothesized to occur through two primary mechanisms: direct radical scavenging and the modulation of endogenous antioxidant defense pathways.

Direct Radical Scavenging

The chemical structures of Tryptophan and Tyrosine are central to their antioxidant capacity. The phenolic hydroxyl group of Tyrosine and the indole ring of Tryptophan can donate a hydrogen atom to neutralize highly reactive free radicals, thereby terminating damaging chain reactions.[2][7]

References

- 1. Purchase Directly from Cyclo(Trp-Tyr) | China Cyclo(Trp-Tyr) Supplies [liwei-peptide.com]

- 2. Cytoprotective antioxidant function of tyrosine and tryptophan residues in transmembrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cyclo(D-Tyr-D-Phe): a new antibacterial, anticancer, and antioxidant cyclic dipeptide from Bacillus sp. N strain associated with a rhabditid entomopathogenic nematode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical anion - RSC Advances (RSC Publishing) [pubs.rsc.org]

Investigating the Neurological Effects of Cyclo(D-Trp-Tyr): A Technical Guide for Researchers

Disclaimer: Scientific literature directly investigating the neurological effects of the cyclic dipeptide Cyclo(D-Trp-Tyr) is currently limited. This guide provides a comprehensive overview of the existing research on this molecule in other biological contexts, alongside a detailed analysis of the known neurological effects of its constituent amino acids (D-Tryptophan and D-Tyrosine) and closely related cyclic dipeptides. This information is intended to serve as a foundational resource for researchers initiating studies into the neuropharmacological potential of Cyclo(D-Trp-Tyr).

Introduction to Cyclo(D-Trp-Tyr)

Cyclo(D-Trp-Tyr) is a cyclic dipeptide, also known as a diketopiperazine, composed of D-Tryptophan and D-Tyrosine residues. While its direct neurological actions are not yet elucidated, its structural components and the activities of similar cyclic peptides suggest potential for interaction with the central nervous system. The D-configuration of its amino acids may confer resistance to enzymatic degradation, a desirable property for potential therapeutic agents.

The primary application of Cyclo(D-Trp-Tyr) reported in the literature is in the formation of self-assembling peptide nanotubes. These nanotubes have been investigated as carriers for gene and drug delivery, although their specific application for delivery to the central nervous system has not been extensively explored.

Quantitative Data on Related Compounds

Due to the absence of direct quantitative data on the neurological effects of Cyclo(D-Trp-Tyr), this section presents data from related compounds to provide a comparative context for future investigations.

Table 1: Neurological Effects of Tryptophan- and Tyrosine-Containing Peptides

| Compound | Model System | Measured Effect | Quantitative Data |

| Cyclo(Phe-Tyr) | Rat model of middle cerebral artery occlusion/reperfusion (MCAO/R) | Neuroprotection | Significantly decreased cerebral infarct size and improved neurological scores. |

| Tryptophan-Tyrosine (Trp-Tyr) dipeptide | Tauopathy mouse model (PS19) | Improvement of tau-related pathology | Improved behavioral deficits, prevented tau phosphorylation, and increased dopamine (B1211576) turnover. |

| Tryptophan-Tyrosine (Trp-Tyr) dipeptide | Scopolamine-induced amnesic mice | Memory improvement | Significantly increased spontaneous alternation in Y-maze test. |

| CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) D-Trp isomer | In vitro receptor binding assays | Kappa Opioid Receptor (KOR) Antagonism | Exhibits KOR antagonism. |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the neurological effects of Cyclo(D-Trp-Tyr).

In Vivo Assessment of Neuroprotective Effects (Adapted from Cyclo(Phe-Tyr) studies)

Objective: To determine if Cyclo(D-Trp-Tyr) exhibits neuroprotective effects in an animal model of ischemic stroke.

Protocol:

-

Animal Model: Adult male Sprague-Dawley rats (250-300g).

-

Ischemia Induction (MCAO/R model):

-

Anesthetize rats with isoflurane.

-

Perform a middle cerebral artery occlusion (MCAO) by inserting a nylon monofilament into the internal carotid artery to block the origin of the middle cerebral artery.

-

After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

-

-

Drug Administration:

-

Dissolve Cyclo(D-Trp-Tyr) in a suitable vehicle (e.g., saline with a small percentage of DMSO).

-

Administer the compound intravenously or intraperitoneally at various doses immediately following reperfusion. A control group should receive the vehicle alone.

-

-

Neurological Deficit Scoring:

-

At 24 hours post-reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

-

-

Infarct Volume Measurement:

-

Following neurological assessment, euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

In Vitro Neuronal Cell Viability Assay

Objective: To assess the potential neurotoxic or neuroprotective effects of Cyclo(D-Trp-Tyr) on cultured neuronal cells.

Protocol:

-

Cell Culture:

-

Use a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells or primary cortical neurons).

-

Culture the cells in appropriate media and conditions until they reach a suitable confluency.

-

-

Induction of Neuronal Stress (for neuroprotection studies):

-

Induce cellular stress using an agent such as glutamate (B1630785) (excitotoxicity), hydrogen peroxide (oxidative stress), or amyloid-beta peptides (neurodegenerative model).

-

-

Compound Treatment:

-

Pre-treat the cells with varying concentrations of Cyclo(D-Trp-Tyr) for a specified duration before and/or during the application of the stressor.

-

-

Cell Viability Assessment (MTT Assay):

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells.

-

Incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that could be influenced by Cyclo(D-Trp-Tyr) based on the known roles of its constituent amino acids and related peptides, as well as a general workflow for its investigation.

Hypothesized Neuromodulatory Signaling Pathways

Caption: Hypothesized signaling pathways influenced by Cyclo(D-Trp-Tyr) and its amino acid precursors.

Experimental Workflow for Neurological Investigation

Caption: A logical workflow for the comprehensive neurological investigation of Cyclo(D-Trp-Tyr).

Conclusion and Future Directions

While direct evidence for the neurological effects of Cyclo(D-Trp-Tyr) is currently lacking, the information available for its constituent amino acids and structurally similar cyclic dipeptides provides a strong rationale for its investigation as a potential neuroactive agent. Future research should focus on systematic in vitro screening against a panel of neurological receptors, followed by in vivo studies in relevant animal models of neurological disorders. Elucidating the ability of Cyclo(D-Trp-Tyr) to cross the blood-brain barrier will be a critical first step in determining its potential for central nervous system applications. The detailed experimental protocols and hypothesized pathways presented in this guide offer a solid foundation for initiating such research endeavors.

Quorum Sensing Inhibitory Properties of Cyclic Dipeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. The rise of antibiotic resistance has propelled the search for alternative therapeutic strategies, with quorum sensing inhibition (QSI) emerging as a promising anti-virulence approach. Cyclic dipeptides (CDPs), a class of naturally occurring small molecules, have demonstrated significant potential as QS inhibitors. This technical guide provides an in-depth overview of the quorum sensing inhibitory properties of CDPs, with a focus on their activity against the opportunistic pathogen Pseudomonas aeruginosa. It includes a summary of quantitative data, detailed experimental protocols for assessing QSI activity, and visualizations of key signaling pathways and experimental workflows to facilitate research and development in this field.

Introduction to Quorum Sensing

Quorum sensing is a process of bacterial cell-to-cell communication that relies on the production, detection, and response to small signaling molecules called autoinducers.[1][2] As the bacterial population density increases, the concentration of these autoinducers surpasses a threshold, triggering a coordinated change in gene expression across the community.[2] This allows bacteria to collectively engage in processes that would be ineffective if performed by individual cells, such as biofilm formation, virulence factor production, and motility.[1][3]

In Gram-negative bacteria, a common class of autoinducers is N-acyl homoserine lactones (AHLs).[2][4] The opportunistic pathogen Pseudomonas aeruginosa possesses two well-characterized AHL-based QS systems, the las and rhl systems, which are central to its pathogenicity and are therefore key targets for QSI strategies.[5][6]

The las and rhl Quorum Sensing Systems in Pseudomonas aeruginosa

The las and rhl systems in P. aeruginosa are hierarchically organized, with the las system generally considered to be at the top of the regulatory cascade.[7][8]

-

The las System: This system consists of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR.[9][10] Upon binding 3-oxo-C12-HSL, LasR is activated and regulates the expression of numerous target genes, including those for virulence factors like elastase (lasB) and alkaline protease (apr), as well as the lasI gene itself in a positive feedback loop.[5][11] Critically, the LasR/3-oxo-C12-HSL complex also activates the expression of the rhlR and rhlI genes.[11][12]

-

The rhl System: This system is composed of the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL), and the transcriptional regulator RhlR.[6][10] The RhlR/C4-HSL complex controls the expression of another set of virulence factors, including those involved in the production of pyocyanin (B1662382) and rhamnolipids (rhlAB), which are crucial for biofilm development.[1][13]

Cyclic Dipeptides as Quorum Sensing Inhibitors

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a large class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates.[12] They are formed by the condensation of two amino acids and are known for their remarkable structural stability and diversity.[14] Numerous studies have identified CDPs as potent modulators of bacterial QS systems.[12]

The primary mechanism of QS inhibition by many CDPs is competitive binding to the LuxR-type transcriptional regulators, such as LasR and RhlR.[15] By occupying the same binding pocket as the native AHL autoinducers, these CDPs can act as antagonists, preventing the conformational changes required for the regulator to activate gene transcription. This disruption of the QS cascade leads to a reduction in the production of virulence factors and the inhibition of biofilm formation.[12][15]

Quantitative Data on CDP-Mediated QS Inhibition

The following tables summarize the quantitative data on the anti-quorum sensing and anti-biofilm activities of various cyclic dipeptides against common reporter strains and pathogens.

Table 1: Inhibition of Virulence Factor Production by Cyclic Dipeptides

| Cyclic Dipeptide | Target Organism | Assay | Concentration | % Inhibition / IC50 |

| Cyclo(L-Trp-L-Ser) | C. violaceum CV026 | Violacein (B1683560) Production | 1 mg/mL | ~50% |

| Cyclo(L-Trp-L-Ser) | P. aeruginosa PAO1 | Pyocyanin Production | 1 mM | ~40% |

| Cyclo(L-Tyr-L-Pro) | C. violaceum CV026 | Violacein Production | 0.5 mg/mL | 79% |

| Cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | Pyocyanin Production | 1.8 mM | 41% |

| Cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | Protease Activity | 1.8 mM | 20% |

| Cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | Elastase Activity | 1.8 mM | 32% |

| Cyclo(L-Hyp-L-Tyr) | P. aeruginosa PAO1 | Pyocyanin Production | 1.8 mM | 47% |

| N-Decanoyl cyclopentylamide (C10-CPA) | P. aeruginosa PAO1 | lasB-lacZ expression | - | IC50: 80 µM[16] |

| N-Decanoyl cyclopentylamide (C10-CPA) | P. aeruginosa PAO1 | rhlA-lacZ expression | - | IC50: 90 µM[16] |

| mBTL | P. aeruginosa PA14 | Pyocyanin Production | - | IC50: 8 µM[17] |

Table 2: Inhibition of Biofilm Formation by Cyclic Dipeptides

| Cyclic Dipeptide | Target Organism | Assay | Concentration | % Inhibition / MBIC |

| Cyclo(L-Trp-L-Ser) | P. aeruginosa PAO1 | Crystal Violet | 1 mM | 53% |

| Cyclo(L-Tyr-L-Pro) | P. aeruginosa PAO1 | Crystal Violet | 0.5 mg/mL | 48%[18] |

| Cyclo(L-Pro-L-Tyr) | P. aeruginosa PAO1 | Crystal Violet | 1.8 mM | 52%[19] |

| Cyclo(L-Hyp-L-Tyr) | P. aeruginosa PAO1 | Crystal Violet | 1.8 mM | 50%[19] |

| Cyclo(L-Pro-L-Phe) | P. aeruginosa PAO1 | Crystal Violet | 1.8 mM | 48%[19] |

| Cyclo(L-prolyl-L-valine) | Lelliottia amnigena RCE | Crystal Violet | - | Inhibition observed[20][21] |

| Cyclo(Pro-Leu) | Lelliottia amnigena RCE | Crystal Violet | - | Inhibition observed[20][21] |

| Cyclo(D-phenylalanyl-L-prolyl) | Lelliottia amnigena RCE | Crystal Violet | - | Inhibition observed[20][21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the quorum sensing inhibitory properties of cyclic dipeptides.

Violacein Production Inhibition Assay

This assay is a common primary screen for QSI activity using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner.[22][23]

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth

-

96-well flat-bottom microtiter plates

-

Test compounds (CDPs) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Protocol:

-

Culture Preparation: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.

-

Standardization: Adjust the overnight culture with fresh LB broth to a specific optical density (e.g., OD600 of 0.1).[24]

-

Plate Setup: In a 96-well plate, add LB broth and serial dilutions of the test compounds. Include a solvent control (e.g., DMSO) and an untreated control (bacteria in LB broth only).

-

Inoculation: Add the standardized C. violaceum culture to each well to a final volume of 200 µL.

-

Incubation: Cover the plate and incubate at 30°C for 24-48 hours with shaking.

-

Quantification:

-

Lyse the bacterial cells by adding a detergent (e.g., SDS).

-

Centrifuge the plate to pellet the cell debris.

-

Transfer the supernatant containing the violacein to a new plate.

-

Measure the absorbance of violacein at 585-595 nm.

-

The percentage of inhibition is calculated relative to the untreated control.

-

Crystal Violet Biofilm Assay

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

Materials:

-

Pseudomonas aeruginosa (e.g., PAO1)

-

Appropriate growth medium (e.g., LB or M9 minimal medium)

-

96-well flat-bottom microtiter plates

-

Test compounds (CDPs)

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol (B145695)

-

Plate reader

Protocol:

-

Culture and Inoculation: Grow P. aeruginosa overnight. Dilute the culture in fresh medium and add it to the wells of a 96-well plate along with various concentrations of the test inhibitor.

-

Incubation: Incubate the plate at 37°C for 24 to 48 hours under static conditions to allow for biofilm formation.

-

Washing: Gently discard the planktonic (non-adherent) cells from the wells. Wash the wells carefully with phosphate-buffered saline (PBS) or sterile water to remove any remaining non-adherent bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes. The crystal violet will stain the cells and extracellular matrix of the biofilm.

-

Rinsing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.

-

Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has been retained by the biofilm.

-

Quantification: Transfer the solubilized crystal violet solution to a new plate and measure the absorbance at approximately 590 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Pyocyanin Quantification Assay

This protocol measures the production of the blue-green pigment pyocyanin, a virulence factor of P. aeruginosa regulated by the rhl QS system.

Materials:

-

P. aeruginosa culture supernatant

-

0.2 M Hydrochloric acid (HCl)

-

Centrifuge

-

Spectrophotometer

Protocol:

-

Culture: Grow P. aeruginosa in a suitable medium (e.g., LB) at 37°C for 24-72 hours with the test compound.

-

Extraction:

-

Centrifuge the culture to pellet the cells.

-

Transfer the supernatant to a new tube.

-

Add chloroform to the supernatant and vortex to extract the pyocyanin (which is blue in chloroform).

-

Separate the chloroform layer.

-

Add 0.2 M HCl to the chloroform layer. The pyocyanin will move to the acidic aqueous layer and turn pink/red.

-

-

Quantification: Measure the absorbance of the pink/red aqueous layer at 520 nm. The concentration of pyocyanin can be calculated using its molar extinction coefficient.

Elastase Activity Assay

This assay quantifies the activity of LasB elastase, a major virulence factor regulated by the las QS system, using Elastin-Congo Red as a substrate.

Materials:

-

P. aeruginosa culture supernatant

-

Elastin-Congo Red

-

Tris buffer (pH 7.5)

-

Centrifuge

-

Spectrophotometer

Protocol:

-

Culture: Grow P. aeruginosa with the test compound and collect the cell-free supernatant.

-

Reaction: Add the supernatant to a reaction mixture containing Elastin-Congo Red in Tris buffer.

-

Incubation: Incubate the mixture at 37°C for several hours to allow the elastase to digest the elastin, releasing the Congo Red dye.

-

Termination: Stop the reaction by placing the tubes on ice.

-

Quantification: Centrifuge to pellet the remaining undigested substrate. Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released and thus to the elastase activity.

Conclusion and Future Directions

Cyclic dipeptides represent a promising class of molecules for the development of novel anti-virulence therapies. Their ability to antagonize key quorum sensing regulators in pathogens like Pseudomonas aeruginosa offers a strategy to mitigate infections without exerting the selective pressure that leads to antibiotic resistance. The data and protocols presented in this guide provide a foundation for researchers to explore the potential of CDPs further. Future research should focus on expanding the library of synthesized and tested CDPs, elucidating their precise molecular interactions with QS receptors through structural biology studies, and evaluating their efficacy and safety in preclinical and clinical settings. The continued investigation into CDPs as quorum sensing inhibitors holds significant promise for addressing the global challenge of antimicrobial resistance.

References

- 1. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A hierarchical quorum‐sensing cascade in Pseudomonas aeruginosa links the transcriptional activators LasR and RhIR (VsmR) to expression of the stationary‐phase sigma factor RpoS | Semantic Scholar [semanticscholar.org]

- 5. LasR of Pseudomonas aeruginosa is a transcriptional activator of the alkaline protease gene (apr) and an enhancer of exotoxin A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbio.princeton.edu [molbio.princeton.edu]

- 7. A hierarchical quorum-sensing cascade in Pseudomonas aeruginosa links the transcriptional activators LasR and RhIR (VsmR) to expression of the stationary-phase sigma factor RpoS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. scispace.com [scispace.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Bis-(3′-5′)-Cyclic Dimeric GMP Regulates Antimicrobial Peptide Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pseudomonas aeruginosa inhibits quorum-sensing mechanisms of soft rot pathogen Lelliottia amnigena RCE to regulate its virulence factors and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nanobioletters.com [nanobioletters.com]

- 24. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

A Technical Guide to the Spontaneous Self-Assembly of Cyclo(D-Trp-Tyr) Nanotubes

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spontaneous self-assembly of the cyclic dipeptide Cyclo(D-Trp-Tyr) into well-defined nanotubular structures. It details the underlying mechanisms, experimental protocols for synthesis and characterization, and quantitative data, with a focus on applications in advanced drug and gene delivery systems.

Introduction: The Promise of Peptide Nanotechnology

Cyclic peptides, particularly those containing alternating D- and L-amino acids, possess a remarkable ability to spontaneously self-assemble into highly ordered, hollow tubular structures.[1][2] This process is driven by non-covalent interactions, primarily intermolecular hydrogen bonding, which creates stable, repeating β-sheet-like structures.[1] The resulting self-assembled cyclic peptide nanotubes (SCPNs) offer significant advantages over other nanomaterials, including biocompatibility, precise control over dimensions at the sub-nanometer level, and the ability to readily modify their internal and external chemical functionalities.[2]

The dipeptide Cyclo(D-Trp-Tyr), composed of D-tryptophan and D-tyrosine, is a prominent example of such a self-assembling system. It forms robust nanotubes that have garnered significant interest as potential nanocarriers for therapeutic agents.[3][4] This guide explores the core principles of its self-assembly and its application as a functional biomaterial.

Mechanism of Self-Assembly

The formation of Cyclo(D-Trp-Tyr) nanotubes is a thermodynamically driven process governed by the establishment of a network of intermolecular hydrogen bonds. The planar, rigid structure of the diketopiperazine ring facilitates a stacking arrangement where the amide N-H and C=O groups of adjacent rings form complementary hydrogen bonds, leading to the elongation of the tubular structure. Aromatic π-π stacking interactions between the indole (B1671886) rings of tryptophan and the phenol (B47542) rings of tyrosine residues in neighboring peptides further stabilize the assembly.

Quantitative Data and Physical Characteristics

The physical dimensions and binding properties of Cyclo(D-Trp-Tyr) peptide nanotubes (PNTs) have been characterized using various analytical techniques. This data is crucial for understanding their behavior and potential in biomedical applications.

Table 1: Physical Dimensions of Cyclo(D-Trp-Tyr) Nanotubes

| Parameter | Value | Measurement Technique(s) | Reference |

|---|---|---|---|

| Length | 1.8 ± 0.6 µm | Scanning Electron Microscopy (SEM) | [3][5] |

| Length | < 2 µm | Atomic Force Microscopy (AFM) | [3][6] |

| Width | 30 - 200 nm | Atomic Force Microscopy (AFM) | [3][5] |

| Width | < 300 nm | Atomic Force Microscopy (AFM) |[3][6] |

Table 2: Functional Characteristics for Gene Delivery Applications

| Parameter | Value / Observation | Method / Condition | Reference |

|---|---|---|---|

| Self-Association Conc. | > 0.01 mg/mL | N/A | [4] |

| Binding Constant (DNA) | 2.7 x 10⁸ M⁻¹ | Fluorescence Quenching Assay | [3][6] |

| Binding Constant (DNA) | 3.2 x 10⁸ M⁻¹ | Fluorescence Quenching Assay | [4] |

| DNase I Stability | Stable for 60 min | DNase I Digestion Assay | [4][6] |

| Acid Stability | Stable for 60 min | Acidic Conditions | [4] |

| Bile Stability | Stable for 180 min | Bile Salt Conditions | [4] |

| In Vitro Permeability | 395.6 ± 142.2 x 10⁻¹⁰ cm/s | Duodenal Permeability Assay |[4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Cyclo(D-Trp-Tyr) nanotubes.

This protocol is based on the solvent evaporation method, which induces the self-assembly of the peptide monomers into a stable nanotubular suspension.[3]

-

Dissolution: Weigh 5 mg of Cyclo(D-Trp-Tyr) powder and place it into a 1.5 mL Eppendorf tube.

-

Solvation: Add 1.5 mL of 50% ethanol (B145695) (in deionized water) to the tube.

-

Homogenization (Optional): Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution.[5]

-

Incubation: Leave the Eppendorf tube open to the atmosphere in a stable environment, allowing for slow evaporation.

-

Assembly: Allow the solution to equilibrate for 48-72 hours. During this period, a white suspension of nanotubes will form as the solvent composition changes.[3]

-

Harvesting: Once the residual ethanol has evaporated, the nanotubes can be harvested for further use or characterization.

Characterization is essential to confirm the formation, morphology, and size of the nanotubes.

-

Scanning Electron Microscopy (SEM):

-

Prepare a dilute suspension of the harvested nanotubes.

-

Deposit a small drop of the suspension onto an SEM stub and allow it to air-dry completely.

-

Sputter-coat the sample with a conductive material (e.g., gold-palladium).

-

Image the sample using an SEM to observe the tube-like morphology and measure the length.[3][5]

-

-

Atomic Force Microscopy (AFM):

-

Deposit a drop of the dilute nanotube suspension onto a clean mica surface.

-

Allow the sample to adsorb for several minutes, then gently rinse with deionized water and dry with a stream of nitrogen.

-

Image the surface in tapping mode to obtain high-resolution topographical data on nanotube length and width.[3][5]

-

-

Fluorescence Quenching Assay (for DNA Binding):

-

Prepare a solution of Cyclo(D-Trp-Tyr) nanotubes at a known concentration (e.g., 1.6 x 10⁻⁸ M).[3]

-

Measure the intrinsic fluorescence emission spectrum of the nanotubes by exciting at 280 nm, which excites both tryptophan and tyrosine residues.[3]

-

Titrate the nanotube solution with increasing concentrations of plasmid DNA.

-

Record the fluorescence emission spectrum after each addition. The quenching (decrease) of the fluorescence signal indicates binding.

-

Calculate the binding constant (Ka) by plotting log[(F₀ - F)/F] versus log[DNA], where F₀ is the initial fluorescence and F is the fluorescence at a given DNA concentration.[3]

-

Applications in Drug and Gene Delivery

The unique properties of Cyclo(D-Trp-Tyr) nanotubes make them highly suitable as carriers for therapeutic molecules, particularly nucleic acids like plasmid DNA and shRNA.[3]

-

Binding and Complexation: The tyrosine residues on the nanotube surface are implicated in the association with plasmid DNA, forming a stable complex with a high binding constant.[3][6] This interaction protects the genetic material from enzymatic degradation by nucleases.[4]

-

Enhanced Stability: Studies have shown that PNTs protect associated DNA from degradation in harsh conditions, including acidic environments and the presence of bile salts, which is critical for potential oral delivery routes.[4]

-

Cellular Uptake and Delivery: When used for topical eye drop delivery, Cyclo(D-Trp-Tyr) nanotubes have been observed to penetrate both the epithelial and stroma regions of the cornea.[3][6] This demonstrates their ability to traverse biological barriers. In a corneal injury model, PNTs complexed with anti-apoptotic shRNA successfully delivered their payload, resulting in a 41% decrease in caspase 3 activity.[3]

Conclusion and Future Outlook

The spontaneous self-assembly of Cyclo(D-Trp-Tyr) into nanotubes represents a powerful platform technology in bionanotechnology and drug delivery. The straightforward and reproducible synthesis process, combined with the nanotubes' inherent stability and ability to carry and protect therapeutic cargo, makes them an attractive alternative to other nanocarrier systems. Future research will likely focus on optimizing surface functionalization for targeted delivery, exploring the loading of a wider range of therapeutic agents, and conducting in-vivo studies to further validate their efficacy and safety for clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyclo(D-Trp-Tyr)

This technical guide provides a comprehensive overview of the cyclic dipeptide Cyclo(D-Trp-Tyr), including its chemical properties, potential biological activities, and relevant experimental protocols. The information is intended for researchers and professionals involved in drug discovery and development.

Chemical Properties

Cyclo(D-Trp-Tyr) is a cyclic dipeptide composed of D-tryptophan and D-tyrosine residues. Its cyclic structure confers greater stability compared to linear peptides.[1]

| Property | Value | Reference |

| CAS Number | 852955-00-1 | [2] |

| Molecular Weight | 349.39 g/mol | [2] |

| Molecular Formula | C₂₀H₁₉N₃O₃ |

Biological Activities and Potential Signaling Pathways

Cyclic dipeptides are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and immunosuppressive effects.[3] Specifically, Cyclo(D-Trp-Tyr) has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, as well as fungi and cancer cells.[4] The proposed mechanism of action involves binding to ribosomal RNA and inhibiting protein synthesis.[4]

The constituent amino acids, tryptophan and tyrosine, are precursors to important neurotransmitters like serotonin (B10506) and dopamine, respectively, suggesting potential roles in neurological functions.[1] Furthermore, many cyclic dipeptides containing tyrosine exhibit potent antioxidant activity due to their radical-scavenging abilities.[1][3]